

3,5-Dichloroisothiazole-4-carbonitrile molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichloroisothiazole-4-carbonitrile

Cat. No.: B127508

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dichloroisothiazole-4-carbonitrile**

Introduction

3,5-Dichloroisothiazole-4-carbonitrile is a halogenated heterocyclic compound belonging to the isothiazole family. Isothiazoles are five-membered aromatic rings containing one nitrogen and one sulfur atom. This particular derivative is notable for its high degree of functionalization, featuring two reactive chlorine atoms and a cyano group. These features make it a valuable and versatile building block in synthetic organic chemistry. For researchers and professionals in drug development, its primary significance lies in its utility as a precursor for more complex molecular architectures, particularly through selective cross-coupling reactions where the chlorine atoms at the C3 and C5 positions can be differentially substituted.^[1] This guide provides a consolidated overview of its molecular structure, physicochemical properties, and key experimental data.

Molecular Identity and Physicochemical Properties

3,5-Dichloroisothiazole-4-carbonitrile is a well-defined chemical entity with established identifiers and properties. The compound's key attributes, including predicted and experimentally determined values, are summarized in the table below.

Property	Value	Source
IUPAC Name	3,5-dichloro-1,2-thiazole-4-carbonitrile	-
Synonyms	3,5-Dichloroisothiazole-4-carbonitrile	-
CAS Number	2120-82-3	-
Molecular Formula	C ₄ Cl ₂ N ₂ S	
Molecular Weight	179.03 g/mol	
Melting Point	62-64 °C	[2]
Boiling Point	177.2 ± 40.0 °C (at 760 mmHg)	[3]
Density	1.7 ± 0.1 g/cm ³	[3]
Flash Point	61.0 ± 27.3 °C	
LogP	1.38	
Vapor Pressure	1.1 ± 0.3 mmHg (at 25°C)	

Molecular Structure Visualization

The molecular structure consists of a central isothiazole ring. A carbonitrile (-C≡N) group is attached at the C4 position. Two chlorine atoms are substituted at the C3 and C5 positions, which are adjacent to the sulfur and nitrogen atoms of the ring, respectively.

Molecular structure of **3,5-Dichloroisothiazole-4-carbonitrile**.

Spectroscopic Characterization

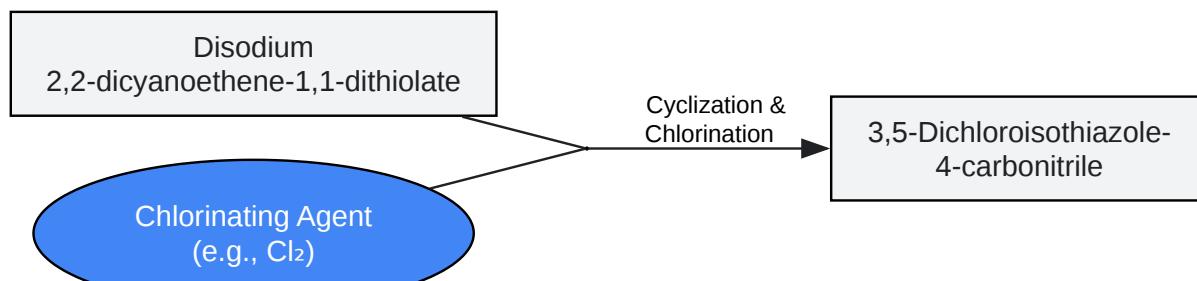
Spectroscopic analysis is essential for the structural confirmation of **3,5-Dichloroisothiazole-4-carbonitrile**. While specific spectra for this compound are not widely published, data from analogous structures provide valuable reference points.

Spectroscopic Method	Observed/Expected Characteristics
Infrared (IR) Spectroscopy	<p>The IR spectrum is expected to show characteristic bands for the isothiazole ring system, including intense absorptions near 750 cm^{-1} (C-S stretching) and 840 cm^{-1} (C-H out-of-plane deformation), although the latter is absent due to full substitution.^[4] Other notable bands include those for C=N stretching ($\sim 1400\text{ cm}^{-1}$) and C=C stretching ($\sim 1510\text{ cm}^{-1}$).^[4] A sharp, strong peak for the nitrile (C≡N) group is expected around 2230 cm^{-1}.</p>
NMR Spectroscopy	<p>Although specific ^1H and ^{13}C NMR data are not detailed in the searched literature, NMR is a primary technique for characterizing this class of compounds.^[1] As the isothiazole ring is fully substituted, no signals would appear in the aromatic region of the ^1H NMR spectrum. ^{13}C NMR would show four distinct signals for the ring carbons and the nitrile carbon. The chemical shift of the nitrogen atom in the parent isothiazole ring has been reported at $\delta = 81.8$ in ^{15}N NMR spectra (relative to MeNO_2).^[4]</p>
Mass Spectrometry (MS)	<p>In mass spectrometry under electron ionization, isothiazoles typically exhibit an intense molecular ion peak.^[4] The primary fragmentation pathway involves the expulsion of hydrogen cyanide (HCN) and alkyne fragments. For 3,5-Dichloroisothiazole-4-carbonitrile, fragmentation would likely involve the loss of chlorine atoms and the cyano group.</p>

Experimental Protocols

Synthesis of 3,5-Dichloroisothiazole-4-carbonitrile

The most direct synthesis involves the chlorination of a dithiolate precursor, which is readily formed from the condensation of malononitrile and carbon disulfide.[1][4]


- Principle: This synthesis is a cyclization-chlorination reaction. Disodium 2,2-dicyanoethene-1,1-dithiolate is treated with a chlorinating agent, which facilitates the formation of the isothiazole ring and the installation of chlorine atoms at the C3 and C5 positions.
- Reaction Scheme: $\text{C}_3\text{H}_2\text{N}_2$ (Malononitrile) + CS_2 + $\text{NaOH} \rightarrow \text{Na}_2[\text{S}_2\text{C}=\text{C}(\text{CN})_2]$ (Disodium 2,2-dicyanoethene-1,1-dithiolate) $\text{Na}_2[\text{S}_2\text{C}=\text{C}(\text{CN})_2] + \text{Cl}_2$ (Chlorine) $\rightarrow \text{C}_4\text{Cl}_2\text{N}_2\text{S}$ (**3,5-Dichloroisothiazole-4-carbonitrile**)
- Materials:
 - Disodium 2,2-dicyanoethene-1,1-dithiolate
 - Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
 - Inert solvent (e.g., carbon tetrachloride, dichloromethane)
 - Sodium bicarbonate solution
 - Anhydrous magnesium sulfate or sodium sulfate
 - Silica gel for chromatography
- Procedure:
 - Suspend Disodium 2,2-dicyanoethene-1,1-dithiolate in an inert solvent in a reaction vessel equipped with a stirrer and a gas inlet/dropping funnel.
 - Cool the suspension in an ice bath to 0-5 °C.
 - Slowly introduce the chlorinating agent (e.g., bubble chlorine gas through the solution) while maintaining the temperature below 10 °C.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the starting material is consumed, quench the reaction by carefully adding a saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude solid by column chromatography on silica gel.

• Yield & Characterization: This process has been reported to yield **3,5-Dichloroisothiazole-4-carbonitrile** in 57% yield.[4] The final product is a solid with a melting point of 62-64 °C, which can be confirmed using the spectroscopic methods outlined previously.[2]

Synthesis Workflow Diagram

The logical flow for the synthesis of **3,5-Dichloroisothiazole-4-carbonitrile** from its dithiolate precursor is illustrated below.

[Click to download full resolution via product page](#)

Synthesis pathway for **3,5-Dichloroisothiazole-4-carbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. 3,5-Dichloroisothiazole-4-carbonitrile Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsoc.com [chemsoc.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [3,5-Dichloroisothiazole-4-carbonitrile molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127508#3-5-dichloroisothiazole-4-carbonitrile-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com